
Cyanic acid, 2-(1-cyanoethyl)phenyl ester
Vue d'ensemble
Description
“Cyanic acid, 2-(1-cyanoethyl)phenyl ester” is a chemical compound with the molecular formula C10H8N2O . It is a type of cyanate ester, which are compounds in which the hydrogen atom of the cyanic acid is replaced by an organyl group .
Synthesis Analysis
The synthesis of cyanate esters, including “this compound”, involves a cyclo-trimerization reaction to form a cyanurate linked network polymer . The monomers for this polymerization are designed with particular attention to avoid polymerization problems associated with monomer byproducts and impurities .Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
Cyanate esters, including “this compound”, can be cured and post-cured by heating, either alone at elevated temperatures or at lower temperatures in the presence of a suitable catalyst . The chemistry of the cure reaction is a trimerization of three CN groups to a triazine ring .Mécanisme D'action
Orientations Futures
The future directions of “Cyanic acid, 2-(1-cyanoethyl)phenyl ester” and other cyanate esters lie in their potential applications. Due to their excellent long-term thermal stability at elevated end-use temperatures, very good fire, smoke, and toxicity performance, and specific suitability for printed circuit boards installed in critical electrical devices, they have attracted substantial commercial and scientific interest .
Propriétés
IUPAC Name |
[2-(1-cyanoethyl)phenyl] cyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-8(6-11)9-4-2-3-5-10(9)13-7-12/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBRRQCUTZZSCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=CC=C1OC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40751024 | |
| Record name | 2-(1-Cyanoethyl)phenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40751024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88975-94-4 | |
| Record name | 2-(1-Cyanoethyl)phenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40751024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dimethyl-7-[1,1,2,2-tetradeuterio-2-(1-phenylpropan-2-ylamino)ethyl]purine-2,6-dione;hydrochloride](/img/structure/B1514421.png)
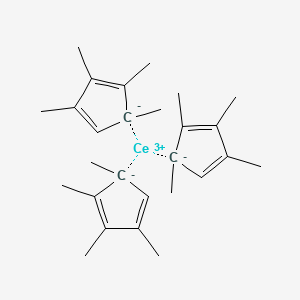
![Naphthalen-1-yl-[1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexyl)indol-3-yl]methanone](/img/structure/B1514423.png)
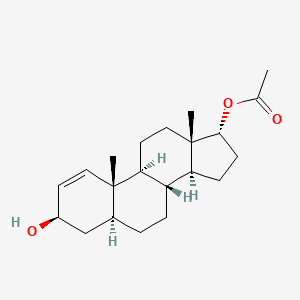

![[3-(Benzyloxy)prop-1-en-2-yl]benzene](/img/structure/B1514431.png)

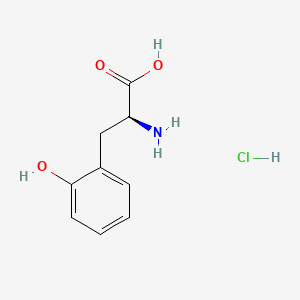
![Acetic acid;1-methyl-5H-(613C)pyridino[4,3-b]indol-3-amine](/img/structure/B1514434.png)

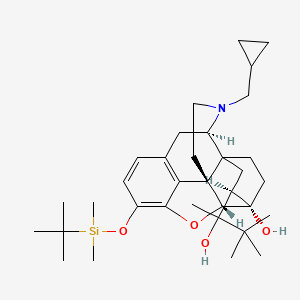
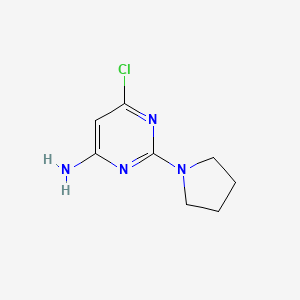
![Diethyl [(4-cyanatophenyl)methyl]propanedioate](/img/structure/B1514440.png)
![2-[Benzyl(2-hydroxyethyl)amino]propiophenone Hydrochloride](/img/structure/B1514441.png)
